

# Application Notes: Gluconic Acid Production by *Aspergillus niger* Fermentation

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## Compound of Interest

Compound Name: **Gluconic acid**

Cat. No.: **B104317**

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## Introduction

**Gluconic acid** ( $C_6H_{12}O_7$ ) is a mild, non-corrosive, and non-toxic organic acid that is considered a bulk chemical with a wide range of applications in the food, pharmaceutical, textile, and construction industries.<sup>[1][2]</sup> The microbial fermentation process, particularly using the fungus *Aspergillus niger*, is the preferred method for industrial production due to its high efficiency and yield.<sup>[2]</sup> *A. niger* is favored for its robust growth, high product yield, and the relative ease of separating the **gluconic acid** from the fermentation broth.<sup>[3]</sup> The key enzyme in this bioconversion is glucose oxidase, which catalyzes the oxidation of glucose to **gluconic acid**.<sup>[4][5]</sup>

The production of **gluconic acid** by *A. niger* is a strictly aerobic process, making oxygen supply a critical parameter.<sup>[6]</sup> The biotransformation is a direct dehydrogenation reaction, not involving complex metabolic pathways, which allows for high selectivity and conversion rates.<sup>[6]</sup> The overall reaction involves the conversion of D-glucose to D-glucono- $\delta$ -lactone by glucose oxidase, with hydrogen peroxide ( $H_2O_2$ ) as a byproduct. The  $H_2O_2$  is then decomposed by catalase into water and oxygen. The D-glucono- $\delta$ -lactone is subsequently hydrolyzed to **gluconic acid**, a step that can be accelerated by the enzyme lactonase.<sup>[3][7]</sup>

## Key Fermentation Parameters

Successful production of **gluconic acid** is highly dependent on the optimization of several key fermentation parameters:

- pH: The pH of the fermentation medium is one of the most critical factors. An optimal pH range for **gluconic acid** production by *A. niger* is typically between 4.5 and 6.5.[3][8] If the pH drops below 3.5, the metabolic pathway can shift towards the production of other organic acids, such as citric acid.[3] To maintain the optimal pH and prevent inhibition by the accumulating acid, neutralizing agents like sodium hydroxide or calcium carbonate are often added during fermentation.[6][9]
- Temperature: The optimal temperature for both fungal growth and **gluconic acid** production is generally between 28°C and 30°C.[8][10] Deviations from this range can negatively impact enzyme activity and overall yield.
- Substrate Concentration: Glucose is the primary carbon source for **gluconic acid** production. While higher initial glucose concentrations can lead to higher product yields, excessively high concentrations may cause substrate inhibition. The optimal initial glucose concentration often falls in the range of 100 to 150 g/L.[4][8][11]
- Aeration and Dissolved Oxygen (DO): As an aerobic process, sufficient oxygen supply is crucial. The level of dissolved oxygen significantly affects the production rate.[12] Agitation and aeration rates must be carefully controlled to ensure adequate oxygen transfer without causing excessive shear stress on the fungal mycelia.[9]
- Nitrogen Source: The choice and concentration of the nitrogen source also influence biomass and **gluconic acid** production. Peptone and ammonium salts are commonly used. [8]

## Experimental Protocols

### Protocol 1: Microorganism and Inoculum Preparation

This protocol describes the maintenance of *Aspergillus niger* cultures and the preparation of a spore suspension for inoculating the fermentation medium.

#### Materials:

- *Aspergillus niger* strain
- Potato Dextrose Agar (PDA) slants

- Sterile 50 mM sodium phosphate buffer (pH 6.8) or similar
- Sterile 0.1% Tween 80 solution (autoclaved)
- Incubator set to 30°C
- Sterile inoculation loop
- Hemocytometer or spectrophotometer for spore counting

**Procedure:**

- Culture Maintenance: Maintain the *A. niger* strain on PDA slants. Subculture periodically by transferring spores to fresh slants. Incubate the slants at 30°C for 4-7 days until sufficient sporulation occurs.[\[1\]](#)[\[9\]](#) Store the fully sporulated slants at 4°C.
- Spore Harvesting: To prepare the inoculum, add 5-10 mL of sterile 0.1% Tween 80 solution to a 4-7 day old PDA slant.[\[9\]](#)[\[13\]](#)
- Spore Suspension: Gently scrape the surface of the agar with a sterile inoculation loop to dislodge the spores and create a suspension.
- Inoculum Concentration: Transfer the spore suspension to a sterile tube. Determine the spore concentration using a hemocytometer or by measuring the optical density. Adjust the concentration as needed with sterile buffer to achieve a final concentration of approximately  $10^8$  -  $10^{10}$  spores/mL.[\[9\]](#) This suspension serves as the inoculum.

## Protocol 2: Submerged Fermentation in Shake Flasks

This protocol outlines the procedure for **gluconic acid** production in a laboratory-scale submerged fermentation system.

**Materials:**

- 250 mL Erlenmeyer flasks with cotton plugs
- Fermentation Medium (see Table 4 for examples)

- *A. niger* spore suspension (from Protocol 1)
- Orbital shaking incubator
- Autoclave
- Sterile 1 M NaOH or CaCO<sub>3</sub> slurry for pH control

#### Procedure:

- Media Preparation: Prepare the desired fermentation medium (e.g., modified Czapek Dox Broth). A typical medium consists of a carbon source (glucose), nitrogen source, and essential mineral salts.<sup>[8]</sup> Dispense 50 mL of the medium into each 250 mL Erlenmeyer flask.
- Sterilization: Plug the flasks with cotton wool and sterilize them by autoclaving at 121°C for 15-20 minutes.<sup>[9]</sup>
- Inoculation: After the flasks have cooled to room temperature, inoculate each flask with the prepared *A. niger* spore suspension. A typical inoculum size is 2% (v/v).<sup>[1][13]</sup>
- Incubation: Place the inoculated flasks in an orbital shaking incubator. Maintain the temperature at 30°C with an agitation speed of 150-180 rpm.<sup>[9][13]</sup>
- pH Control: Monitor the pH of the fermentation broth at regular intervals. The pH will naturally decrease as **gluconic acid** is produced. If required, adjust the pH by adding a sterile neutralizing agent like CaCO<sub>3</sub> (at the start) or 1 M NaOH to maintain it within the optimal range (e.g., 5.5-6.5).<sup>[1][9]</sup>
- Fermentation Duration: The fermentation is typically carried out for 7 to 12 days.<sup>[1][8]</sup> Samples can be withdrawn aseptically at different time points to analyze **gluconic acid** concentration, residual glucose, and biomass.

## Protocol 3: Analytical Methods

### A. Determination of **Gluconic Acid** Concentration

- High-Performance Liquid Chromatography (HPLC): This is a precise method for quantifying organic acids.
  - Column: Aminex HPX-87H organic acid column.[[14](#)]
  - Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H<sub>2</sub>SO<sub>4</sub>).
  - Detection: UV detector at 210 nm or a Refractive Index (RI) detector.[[15](#)]
  - Procedure: Centrifuge the fermentation sample to remove mycelia. Filter the supernatant through a 0.22 µm filter and inject it into the HPLC system. Quantify the concentration by comparing the peak area to a standard curve of known **gluconic acid** concentrations.
- Enzymatic Assay: Commercial kits are available for the specific determination of D-**gluconic acid**.
  - Principle: The assay involves the phosphorylation of gluconate to 6-phosphogluconate, which is then oxidized by 6-phosphogluconate dehydrogenase, leading to the reduction of NADP<sup>+</sup> to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the **gluconic acid** concentration.[[16](#)]
  - Procedure: Follow the manufacturer's instructions for the kit. This method is highly specific and sensitive.[[16](#)]

#### B. Determination of Biomass (Mycelial Dry Weight)

- Take a known volume of the fermentation broth.
- Separate the mycelia from the broth by filtration using a pre-weighed filter paper (e.g., Whatman No. 1).
- Wash the mycelial mass on the filter paper with distilled water to remove any residual medium components.
- Dry the filter paper with the mycelia in a hot air oven at 80-85°C until a constant weight is achieved.[[8](#)][[17](#)]

- The biomass concentration is calculated as the final dry weight minus the initial weight of the filter paper, divided by the volume of the broth sample, and is typically expressed in g/L.

## Data Presentation

### Quantitative Data Summary

The following tables summarize the impact of various parameters on **gluconic acid** production by *Aspergillus niger*.

Table 1: Effect of Initial pH on **Gluconic Acid** Production

Strain	Initial pH	Gluconic Acid Yield (g/L)	Reference
<b>A. niger</b>	<b>5.0</b>	<b>50.12</b>	<a href="#">[8]</a>
A. niger	5.5	78.04	<a href="#">[1]</a>
A. niger	6.0	58.46	<a href="#">[8]</a>
A. niger Bs2	6.5	0.00709 (7.09 µg/ml)	<a href="#">[10]</a>

| A. niger | 7.0 | 48.74 |[\[8\]](#) |

Table 2: Effect of Temperature on **Gluconic Acid** Production

Strain	Temperature (°C)	Gluconic Acid Yield (g/L)	Reference
<b>A. niger Bs2</b>	<b>28</b>	<b>Highest Yield (unspecified)</b>	<a href="#">[10]</a>
A. niger	30	58.46	<a href="#">[8]</a>
A. niger	35	Lower Yield	<a href="#">[8]</a>
A. niger	40	Lower Yield	<a href="#">[8]</a>

| A. niger | 45 | Negligible Production |[\[8\]](#) |

Table 3: Effect of Initial Glucose Concentration on **Gluconic Acid** Production

Strain	Initial Glucose Conc. (% w/v)	Gluconic Acid Yield (g/L)	Reference
<b>A. niger Bs2</b>	5%	0.00175 (1.75 µg/ml)	[10]
A. niger Bs2	10%	0.00324 (3.24 µg/ml)	[10]
A. niger ORS-4.410	12%	78.04	[1]
A. niger	14%	99.80	[8]

| A. niger Bs2 | 25% | 0.00698 (6.98 µg/ml) | [10] |

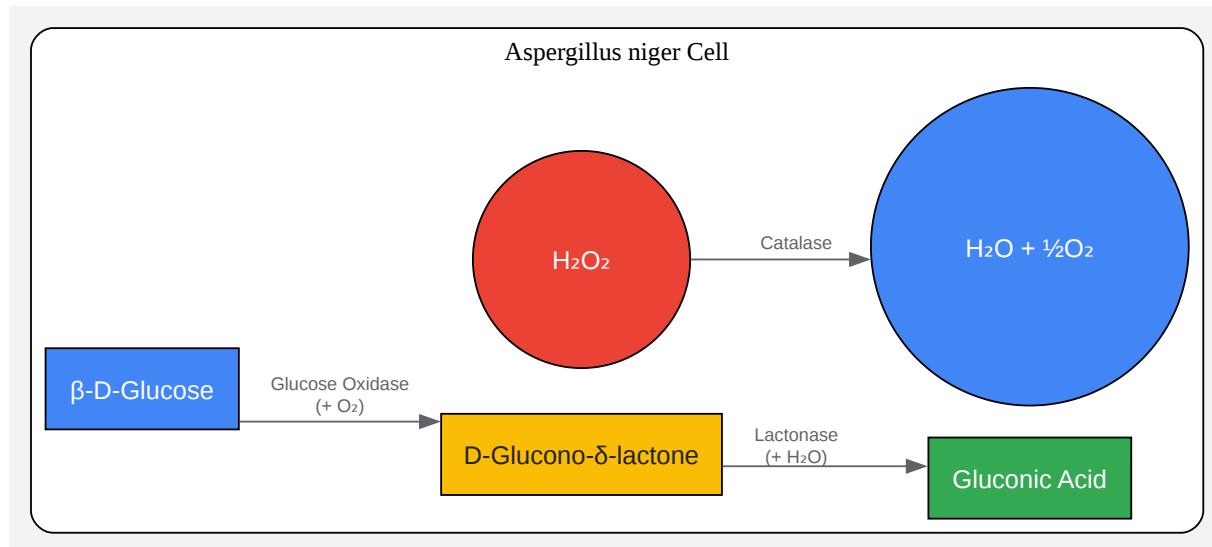
Table 4: Composition of Fermentation Media

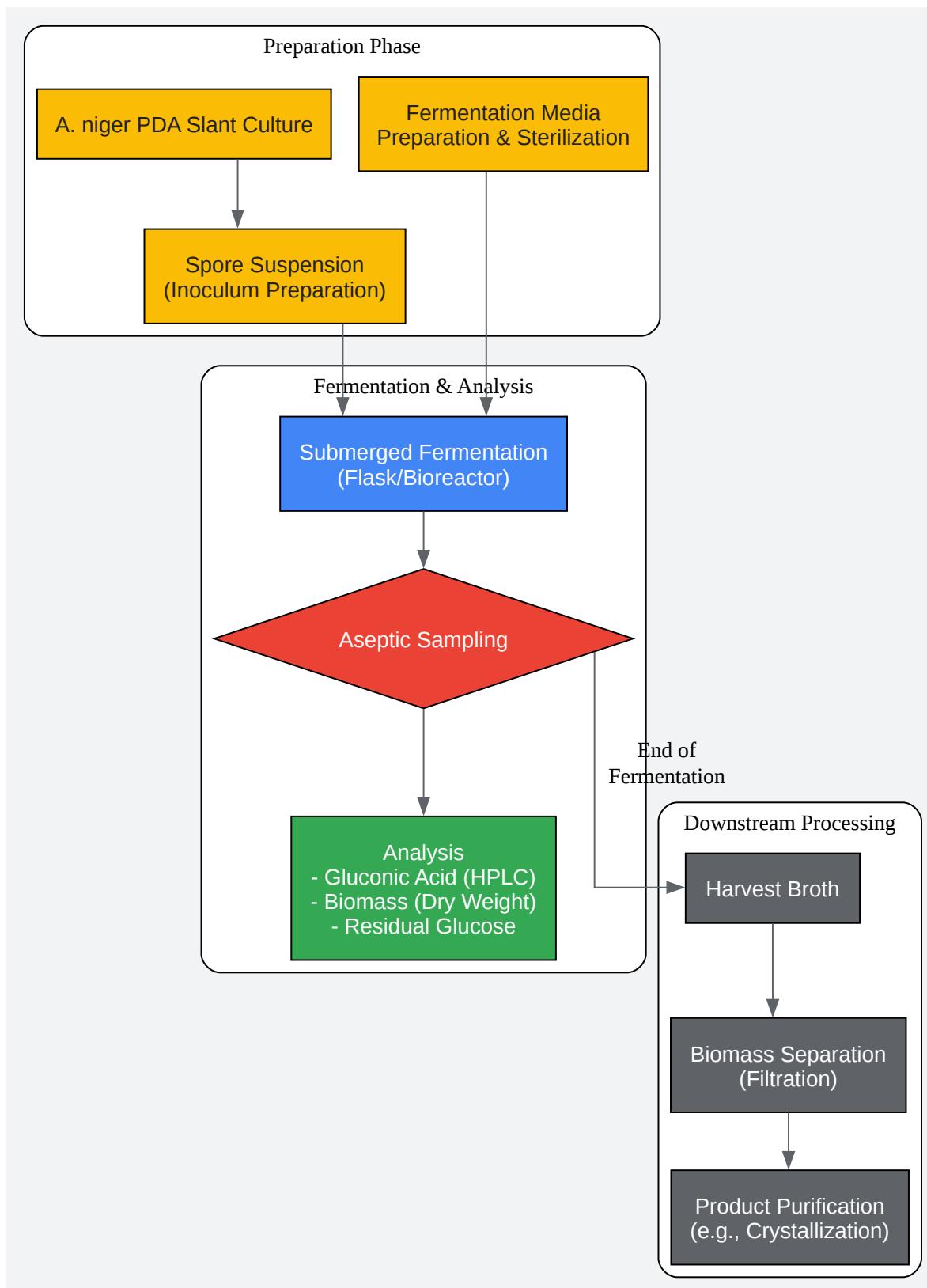
Medium Name	Components (g/L)	Resulting Gluconic Acid (g/L)	Reference
Modified Czapek Dox	Glucose 100.0, NaNO <sub>3</sub> 3.0, Yeast Extract 3.0, KH <sub>2</sub> PO <sub>4</sub> 1.0, MgSO <sub>4</sub> ·7H <sub>2</sub> O 0.5, KCl 0.5, FeSO <sub>4</sub> ·7H <sub>2</sub> O 0.01. pH 6.0.	58.46	[8]
Optimized Medium	Glucose 140.0, Peptone 10.0, MgSO <sub>4</sub> ·7H <sub>2</sub> O 0.25, KH <sub>2</sub> PO <sub>4</sub> 0.5. pH 6.0.	100.24	[8]

| Golden Syrup Medium | Golden Syrup (10% w/v glucose), (NH<sub>4</sub>)<sub>2</sub>HPO<sub>4</sub> 0.9, MgSO<sub>4</sub> 0.1, Urea 0.15, KH<sub>2</sub>PO<sub>4</sub> 0.2. pH 5.5. | 85.2 | [9] |

## Visualizations

## Biochemical and Experimental Pathways



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- To cite this document: BenchChem. [Application Notes: Gluconic Acid Production by Aspergillus niger Fermentation]. BenchChem, [2026]. [Online PDF]. Available at:

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